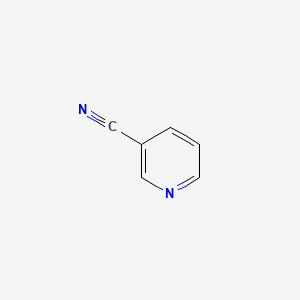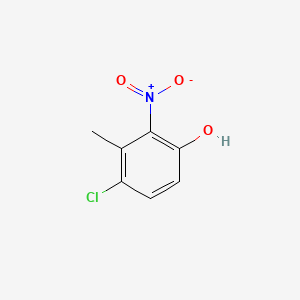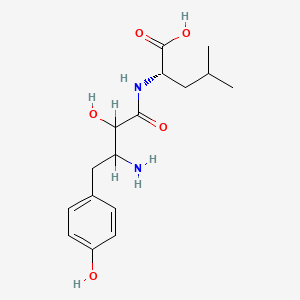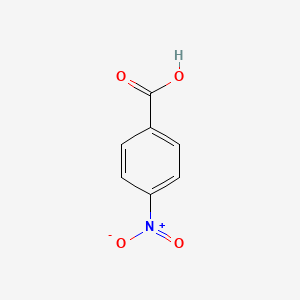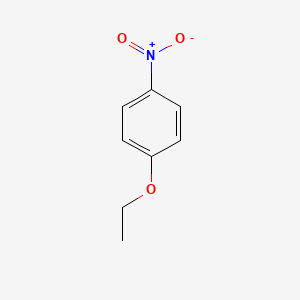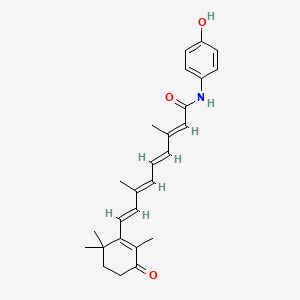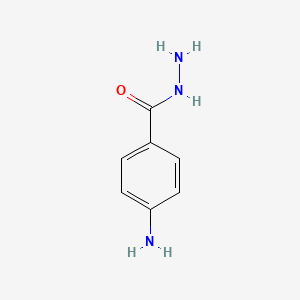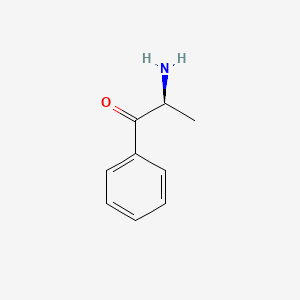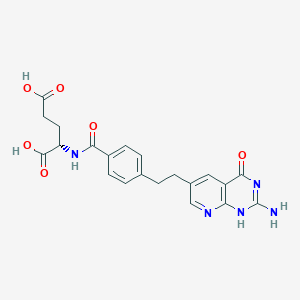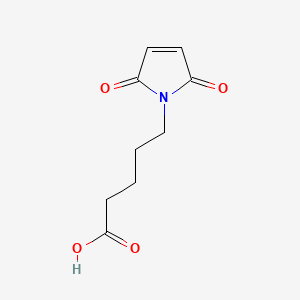![molecular formula C13H10N2OS B1664693 2-(4-Aminophenyl)benzo[d]thiazol-6-ol CAS No. 178804-18-7](/img/structure/B1664693.png)
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Vue d'ensemble
Description
2-(4-Aminophenyl)benzo[d]thiazol-6-ol is a research chemical compound . It has been used in the preparation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents . It has also been reported to have antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .Applications De Recherche Scientifique
Synthesis and Drug Discovery
2-(4-Aminophenyl)benzo[d]thiazol-6-ol and its derivatives are significant in synthetic and medicinal chemistry, often serving as building blocks in drug discovery. They can be substituted at multiple positions, offering extensive possibilities for exploring chemical space and creating new compounds for various applications. An elegant pathway for the synthesis of these derivatives has been established, leading to the development of new compounds with potential applications in drug discovery (Durcik et al., 2020).
Antitumor Activity
A series of benzothiazole derivatives, including 2-(4-Aminophenyl)benzo[d]thiazol-6-ol, have shown promise in antitumor activity. These compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents. Their efficacy in inhibiting the growth of cancer cells like Ehrlich Ascites Carcinoma and human cancer cell lines (MCF-7 and HeLa) has been a significant area of research (Bolakatti et al., 2014).
Metabolic Studies in Cancer Treatment
The metabolic conversion of 2-(4-Aminophenyl)benzothiazol-6-ol derivatives plays a crucial role in their mode of action against cancer. Studies have shown that their metabolic formation and biological properties are vital in understanding their selective anticancer activity. The differential uptake and metabolism of these compounds by cancer cell lines underline their potential as targeted anticancer treatments (Kashiyama et al., 1999).
Prodrug Development for Enhanced Bioavailability
The development of amino acid prodrugs of benzothiazoles, including 2-(4-Aminophenyl)benzothiazol-6-ol, has been a significant advancement. These prodrugs are designed to overcome limitations posed by the lipophilicity of the parent compounds. They have shown efficacy in preclinical models, offering a new avenue for the development of antitumor therapies (Bradshaw et al., 2002).
Pharmacological and Biological Importance
Benzothiazole derivatives, including 2-(4-Aminophenyl)benzo[d]thiazol-6-ol, are recognized for their pharmaceutical and biological significance. Their applications extend beyond anticancer activity, with some compounds showing urease enzyme inhibition and nitric oxide scavenging activities, highlighting their versatile pharmacological potential [(Gull et al., 2013)](https://consensus.app/papers/synthesis-2amino6arylbenzothiazoles-suzuki-cross-gull/f5619fc01dd755b1a8f48f51f76ff550/?utm_source=chatgpt).
Antimicrobial and Antiparasitic Applications
Some benzothiazole derivatives, closely related to 2-(4-Aminophenyl)benzo[d]thiazol-6-ol, have been investigated for their antimicrobial and antiparasitic properties. This includes their use in targeting specific infections like trypanosomatidic diseases, which are significant in areas where these infections are prevalent (Linciano et al., 2019).
Unique Mechanism of Action in Tumor Cell Lines
2-(4-Aminophenyl)benzo[d]thiazol-6-ol has been noted for its unique mechanism of action in various tumor cell lines, distinct from clinically used chemotherapeutic agents. This unique action, involving the metabolism of the compound and its selective impact on certain cancer cell types, presents a novel approach in cancer therapy (Dubey et al., 2006).
Potential in Radiopharmaceuticals
2-(4-Aminophenyl)benzo[d]thiazol-6-ol and its derivatives have also been explored in the field of radiopharmaceuticals, particularly for breast cancer imaging and therapy. The synthesis and evaluation of Re and (99m)Tc complexes of this compound have shown promising results in both in vitro and in vivo studies, indicating potential applications in breast cancer diagnostics and treatment (Tzanopoulou et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-aminophenyl)-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOWAHXMWGEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)benzo[d]thiazol-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



